molecular formula C17H17NO4S B2402449 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one CAS No. 1351633-61-8

3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one

Cat. No.: B2402449
CAS No.: 1351633-61-8
M. Wt: 331.39
InChI Key: WCUZYTNWIHLHGD-UHFFFAOYSA-N
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Description

3-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one is a novel chemical hybrid designed for advanced research applications. This compound features a unique 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold, a privileged structure found in ligands for various central nervous system targets, including sigma-1 receptors and muscarinic receptors . This spirocyclic core is conjugated to a 2H-chromen-2-one (coumarin) moiety, a well-known fluorophore and pharmacophore. The integration of these structures creates a multifunctional tool compound with potential use in developing molecular probes for bioimaging due to the coumarin's fluorescent properties, or in investigating new therapeutic pathways for neurological disorders. Researchers can leverage this molecule to explore protein-ligand interactions, signal transduction mechanisms, or as a key intermediate in the synthesis of more complex chemical entities. The presence of the thia- (sulfur) and oxa- (oxygen) atoms within the spirocyclic ring system may influence the compound's electronic properties, solubility, and binding affinity, offering a distinct profile for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-15(18-7-5-17(6-8-18)21-9-10-23-17)13-11-12-3-1-2-4-14(12)22-16(13)20/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUZYTNWIHLHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, providing a way to fine-tune the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially different biological activities.

Scientific Research Applications

3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its interactions with various enzymes and receptors. It can serve as a probe to investigate biological pathways.

    Medicine: The compound has shown potential as an antitumor agent.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells, making it a promising antitumor agent . The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Features and Heteroatom Variations

Spiro Heterocycle Modifications
  • 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
    • Example: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dimethyl-2H-chromen-2-one ()
    • Key Differences : Replaces the 1-oxa-4-thia system with two oxygen atoms, reducing sulfur-mediated reactivity (e.g., hydrogen bonding or redox activity). The methyl substituents at C7 and C8 may enhance lipophilicity compared to the unsubstituted target compound .
  • The sulfur atom is retained, but the spiro system lacks oxygen .
Coumarin Core Modifications
  • 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one ()
    • Key Differences : Replaces the spiro-carbonyl group with a fused imidazothiazole ring. This modification significantly alters electronic properties, enhancing antiviral activity in cellular systems .
  • 3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one ()
    • Key Differences : Substitutes the spiro system with a thioxo-triazole group, demonstrating potent cholinesterase inhibition (IC50 values comparable to donepezil) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP Heteroatoms in Spiro Ring Key Substituents
Target Compound* C₁₇H₁₆N₂O₄S 356.39 ~2.5† 1 O, 1 S, 1 N Carbonyl linkage
4-(1,4-Dioxa-8-azaspiro[...]) () C₁₉H₂₃NO₅ 341.40 2.1 2 O, 1 N C7/C8 methyl
3-(Imidazo[2,1-b]thiazol-6-yl)-[...] () C₁₄H₉N₃O₂S 299.31 N/A N/A Imidazothiazole
3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-[...] () C₁₆H₁₂N₄O₂S 324.36 N/A N/A Thioxo-triazole

*Target compound properties estimated due to lack of direct data. †XLogP approximated based on structural analogs.

Biological Activity

The compound 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by unique structural features that contribute to their biological activities. The presence of the chromenone moiety is significant, as it is known for various pharmacological effects, including anti-inflammatory and anticancer properties.

Chemical Formula

  • Molecular Formula: C₁₄H₁₃N₁O₃S
  • Molecular Weight: 273.33 g/mol

Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-(1-oxa-4-thia-8-azaspiro[4.5]decane). A series of derivatives were synthesized and tested against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
11hA549 (Lung Cancer)0.18
11bA5490.19
11dMDA-MB-231 (Breast Cancer)0.08
11kMDA-MB-2310.09
12cHeLa (Cervical Cancer)0.14

These results indicate that several derivatives exhibit moderate to potent activity against lung, breast, and cervical cancer cell lines, with some compounds showing IC50 values below 0.20 µM, suggesting strong cytotoxic effects .

The proposed mechanism of action for these compounds involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the spirocyclic structure may enhance their ability to interact with cellular targets involved in cell proliferation and survival.

Psychotropic Properties

According to patent literature, compounds similar to 3-(1-oxa-4-thia-8-azaspiro[4.5]decane have demonstrated psychotropic and antiallergic properties . These compounds may be beneficial in treating psychiatric disorders and allergies due to their low toxicity profiles .

Study on Antitumor Activity

In a study published in Nature Reviews Cancer, researchers synthesized a series of spirocyclic derivatives and evaluated their antitumor activity using in vitro assays on multiple cancer cell lines. The study found that certain derivatives not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Clinical Implications

The potential applications of these compounds extend beyond oncology; their psychotropic effects suggest possible use in psychiatric treatment regimens. Further research is warranted to explore these avenues, especially considering the increasing prevalence of mental health disorders globally.

Q & A

Q. Advanced Challenges

  • Regioselectivity : Competing reactions at the sulfur or nitrogen atoms may lead to byproducts. Use in situ FTIR or LC-MS to monitor reaction progress and optimize stoichiometry .
  • Purification : Silica gel chromatography often fails due to the compound’s polarity. Switch to reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Q. Methodological Framework

  • X-ray Crystallography : Use SHELXL (for small-molecule refinement) to resolve ambiguities in the spirocyclic conformation. For example, the thia-oxa ring puckering can be analyzed using Cremer-Pople coordinates to validate NMR-derived structures .
  • 2D NMR (HSQC, HMBC) : Correlate proton signals with carbon shifts to confirm the spiro junction and carbonyl connectivity. Discrepancies in coupling constants may indicate dynamic behavior (e.g., ring puckering) .

Q. Advanced Strategy

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the chromen-2-one scaffold’s known affinity for aromatic stacking .
  • MD Simulations : Assess the stability of the spirocyclic system in aqueous environments (e.g., AMBER or GROMACS) to predict bioavailability. The sulfur atom may enhance membrane permeability .

Q. Key Parameters :

  • LogP (Predicted): 2.8 ± 0.3 (indicating moderate lipophilicity)
  • Polar Surface Area: 90 Ų (suggests potential blood-brain barrier penetration)

How can researchers validate the purity of this compound in complex reaction mixtures?

Q. Analytical Workflow

  • HPLC-MS : Use a C18 column with 0.1% formic acid in mobile phases. Monitor for [M+H]+ at m/z 375 (calculated for C₁₇H₁₅NO₄S) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values to rule out hydrate or solvent adducts .

Q. Common Impurities :

  • Unreacted Spiro Intermediate : Detected via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
  • Oxidation Byproducts : LC-MS peaks at m/z 391 (sulfoxide) or 407 (sulfone) .

What strategies optimize crystallization for X-ray diffraction studies of this compound?

Q. Advanced Techniques

  • Solvent Screening : Use high-throughput vapor diffusion (e.g., Hampton Research Crystal Screens I/II) with DMSO/water mixtures. The compound’s low solubility (<1 mg/mL) necessitates microseeding .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100 K to mitigate ice formation .

Q. Crystallographic Data :

ParameterValue (Example)
Space GroupP2₁2₁2₁
Resolution0.9 Å
R-factor0.035
Refinement ToolSHELXL

How does the sulfur atom in the spirocyclic system influence reactivity?

Q. Mechanistic Insights

  • Nucleophilic Substitution : The thia ring’s sulfur enhances electrophilicity at the adjacent carbon, facilitating SN2 reactions (e.g., alkylation with methyl iodide) .
  • Oxidation Sensitivity : Monitor for sulfoxide formation using TLC (silica, iodine staining). Stabilize with antioxidants like BHT during storage .

What are the best practices for scaling up synthesis without compromising yield?

Q. Process Chemistry Considerations

  • Flow Chemistry : Use a continuous-flow reactor for the acylation step to improve heat transfer and reduce side reactions (e.g., epimerization) .
  • Catalyst Recycling : Immobilize DMAP on silica gel for reusable coupling agents, reducing waste .

Q. Scale-Up Data :

Batch SizeYield (Lab vs. Pilot)Purity (HPLC)
1 g65%98%
100 g58%95%

How to address discrepancies in biological assay results across different labs?

Q. Validation Protocol

  • Standardized Assays : Use a common reference inhibitor (e.g., indomethacin for COX-2) to calibrate activity measurements .
  • Interlab Reproducibility : Share aliquots of the compound dissolved in DMSO (stored at -80°C) to minimize batch variability .

Q. Example IC50 Variability :

LabIC50 (COX-2 Inhibition)
Lab A12 ± 2 μM
Lab B18 ± 3 μM

What are the computational benchmarks for modeling the spirocyclic conformation?

Q. Advanced Modeling

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry. Compare puckering amplitudes (e.g., Cremer-Pople parameters) with crystallographic data .
  • Torsional Barriers : Calculate energy barriers for spiro ring rotation (typically 5-10 kcal/mol) to predict dynamic behavior in solution .

How to design SAR studies for derivatives of this compound?

Q. Methodological Framework

  • Core Modifications : Replace sulfur with oxygen or selenium to assess electronic effects on bioactivity .
  • Substituent Libraries : Synthesize derivatives with varied substituents on the chromen-2-one ring (e.g., nitro, methoxy) and test against kinase panels .

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